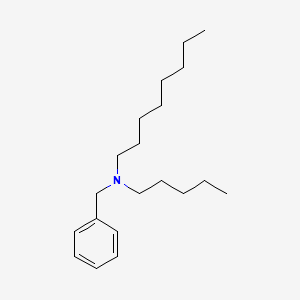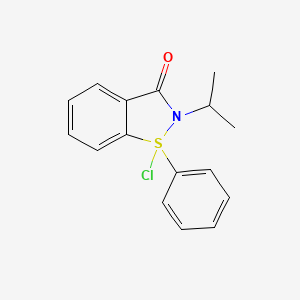![molecular formula C15H11Cl3O4 B14474878 Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate CAS No. 68533-72-2](/img/structure/B14474878.png)
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by its complex structure, which includes multiple chlorine atoms and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound’s molecular structure allows it to bind to auxin receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dichlorprop
- Fenoprop
Comparison: Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate is unique due to its specific ester functional group and the presence of multiple chlorine atoms, which enhance its reactivity and effectiveness in various applications. Compared to similar compounds like 2,4-D and mecoprop, it offers distinct advantages in terms of its stability and potency.
Properties
CAS No. |
68533-72-2 |
|---|---|
Molecular Formula |
C15H11Cl3O4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
methyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c1-20-15(19)8-21-14-7-10(3-4-11(14)17)22-13-5-2-9(16)6-12(13)18/h2-7H,8H2,1H3 |
InChI Key |
ZIAHIBNHIDBKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


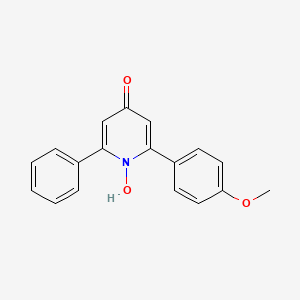
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

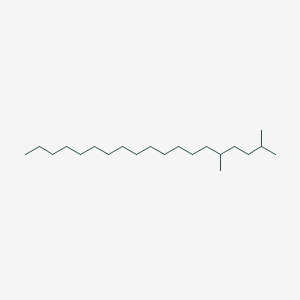

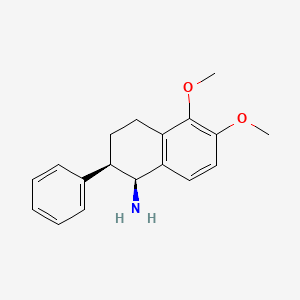
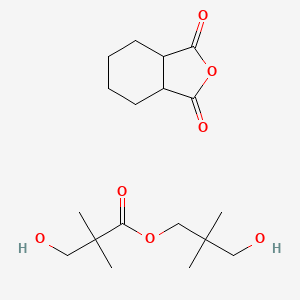
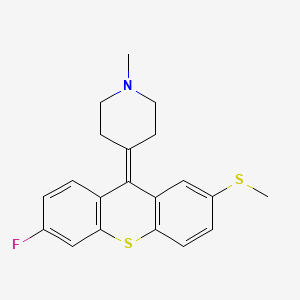
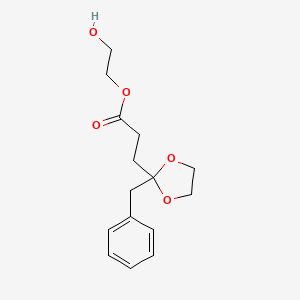
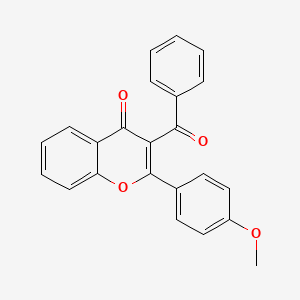
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
